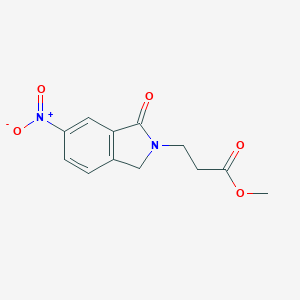
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression and have been found to be overexpressed in many types of cancer. Inhibition of HDAC activity can lead to changes in gene expression patterns, which may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX activity may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, one limitation of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. One area of interest is the development of more potent derivatives of the compound that may have improved anti-cancer activity. Another area of interest is the investigation of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 and its potential interactions with other enzymes and proteins. Finally, there is a need for further preclinical studies to determine the safety and efficacy of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 in animal models before it can be considered for clinical trials.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This intermediate is then reacted with indole-3-carboxaldehyde to form the desired product, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. The final step involves the addition of dimethylsulfonamide to form the sulfonamide derivative of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
Fórmula molecular |
C11H14N4O3S |
|---|---|
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
Clave InChI |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
SMILES canónico |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)








![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)